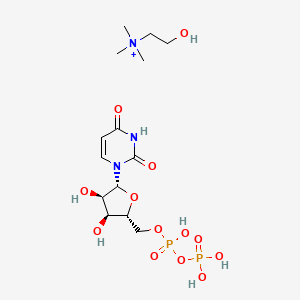

Uridine Diphosphate Choline Ammonium Salt

Beschreibung

BenchChem offers high-quality Uridine Diphosphate Choline Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine Diphosphate Choline Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHKAEBNXGI-IAIGYFSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O13P2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nucleotide-Dependent Lipid Biosynthesis: The Specificity of the Kennedy Pathway

The following is an in-depth technical guide on the role of nucleotide-activated choline in lipid metabolism, specifically addressing the distinction between CDP-Choline (the canonical intermediate) and UDP-Choline (a structural analog and precursor derivative).

Clarifying the Biological Roles of CDP-Choline vs. UDP-Choline in Membrane Biogenesis

Part 1: Executive Summary & Metabolic Distinction

In the context of drug development and lipid biochemistry, precision regarding nucleotide specificity is paramount.[] While Uridine Diphosphate Choline (UDP-Choline) exists chemically—often appearing as a degradation impurity in pharmaceutical preparations or a structural analog in enzymatic studies—it is Cytidine Diphosphate Choline (CDP-Choline) that functions as the obligate biological intermediate in the de novo synthesis of phosphatidylcholine (PC).[]

However, the "Uridine" moiety plays a critical upstream role.[] Through the pyrimidine salvage pathway, uridine is the rate-limiting precursor for CTP (Cytidine Triphosphate), the essential cofactor required to activate choline.[] This guide elucidates the Uridine

Key Technical Differentiators

| Feature | CDP-Choline (Citicoline) | UDP-Choline |

| Biological Role | Obligate intermediate in Kennedy Pathway (PC synthesis).[][2] | Non-canonical analog; trace impurity; low/null enzymatic activity.[] |

| Enzymatic Affinity | High affinity substrate for Choline Phosphotransferase (CPT).[] | Negligible affinity for CPT; often used as a negative control.[] |

| Metabolic Origin | Formed from Phosphocholine + CTP.[3][4] | Theoretical analog; not a standard mammalian metabolite.[] |

| Clinical Relevance | Neuroprotective drug; membrane stabilizer.[][5][6] | Pharmaceutical impurity (degradation product of Citicoline).[][7] |

Part 2: The Kennedy Pathway (CDP-Choline Pathway)[1][3][4]

The biosynthesis of Phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, occurs primarily via the Kennedy Pathway.[][4] This pathway highlights the evolutionary selection of Cytidine over Uridine for choline activation.

The Enzymatic Cascade

The pathway consists of three steps, with the second step being rate-limiting and defining the nucleotide specificity.

-

Phosphorylation: Choline is phosphorylated by Choline Kinase (CK) to form Phosphocholine .[]

-

Reaction: Choline + ATP

Phosphocholine + ADP[]

-

-

Nucleotide Activation (The Gatekeeper): CCT (CTP:phosphocholine cytidylyltransferase) catalyzes the transfer of cytidine from CTP to phosphocholine.[]

-

Reaction: Phosphocholine + CTP

CDP-Choline + PPi[][3] -

Specificity Note: CCT is highly specific for CTP.[] Experimental substitution with UTP (forming UDP-Choline) results in negligible reaction velocity, preventing UDP-Choline from accumulating in healthy tissue.[]

-

-

Headgroup Transfer: CPT (Choline phosphotransferase) transfers the phosphocholine moiety from CDP-Choline to Diacylglycerol (DAG).[][3]

-

Reaction: CDP-Choline + DAG

Phosphatidylcholine + CMP[]

-

The "Uridine-Lipid Axis"

While UDP-Choline is not the direct substrate, Uridine is the physiological driver of the pathway in the brain. Circulating uridine crosses the Blood-Brain Barrier (BBB) and is phosphorylated to UTP.[] CTP Synthase then aminates UTP to form CTP.[]

[]Therefore, supplementing with Uridine (or UDP precursors) effectively drives the Kennedy pathway by replenishing the CTP pool, even though "UDP-Choline" itself is not the active transfer species.[]

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the convergence of the Uridine (Pyrimidine) pathway and the Choline pathway, highlighting the specificity filter at the CCT enzyme step.

Part 4: Experimental Methodologies

To validate the role of these nucleotides in your specific system (e.g., drug formulation stability or metabolic flux analysis), the following protocols are recommended.

Protocol 1: Differentiation of CDP-Choline and UDP-Choline via LC-MS/MS

Purpose: To quantify UDP-Choline impurities in Citicoline samples or to verify metabolic specificity in cell lysates.[]

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[]

-

Mobile Phase B: Acetonitrile.[][7]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide, 1.7 µm.[]

Workflow:

-

Sample Prep: Lyse cells in ice-cold methanol/water (80:20). Vortex and centrifuge at 14,000 x g for 10 min.

-

Chromatography:

-

Gradient: 90% B to 50% B over 10 minutes.

-

Flow rate: 0.3 mL/min.[][7]

-

-

Mass Spectrometry (MRM Mode):

-

CDP-Choline: Parent m/z 489.1

Product m/z 184.1 (Phosphocholine headgroup).[] -

UDP-Choline: Parent m/z 490.1

Product m/z 184.1 (Phosphocholine headgroup).[] -

Note: The mass difference of ~1 Da (Cytidine vs Uridine) and retention time shifts allow clear separation.[] UDP-Choline typically elutes earlier in HILIC modes due to the uracil base polarity.

-

Protocol 2: CCT Enzyme Specificity Assay

Purpose: To demonstrate the dependence on CTP vs. UTP in your target tissue.

-

Preparation: Isolate cytosolic fraction from liver or neuronal tissue.[]

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.4).

-

10 mM MgCl

.[] -

1 mM Phosphocholine.[]

-

Variable: 2 mM CTP (Positive Control) vs. 2 mM UTP (Test).

-

-

Incubation: 37°C for 30 minutes.

-

Termination: Boil for 2 minutes to denature CCT.

-

Detection: Analyze supernatant via HPLC-UV (260 nm) or the LC-MS method above.

-

Expected Result:

-

CTP Condition: High conversion to CDP-Choline.[]

-

UTP Condition: <1% conversion to UDP-Choline (validating the "dead end" pathway).

-

Part 5: Therapeutic Implications[1]

Understanding the Uridine

-

Rate-Limiting Substrate: In ischemic conditions, CTP levels drop.[] Administering Citicoline (CDP-Choline) bypasses the energy-intensive CCT step, directly providing the substrate for membrane repair.[]

-

Multi-Nutrient Synergies (Souvenaid Approach): Therapies often combine Uridine (to boost CTP pools) with Choline (substrate).[] This dual-approach maximizes the intracellular flux through the Kennedy pathway, as Uridine alone cannot drive lipid synthesis without the choline headgroup, and Choline alone is limited by CCT activity.[]

-

Impurity Control: In GMP manufacturing of Citicoline, UDP-Choline is a regulated impurity.[] It arises from the deamination of the cytidine ring (Cytosine

Uracil) under hydrolytic stress.[] It must be monitored as it is therapeutically inert for PC synthesis.[]

Part 6: References

-

Kennedy, E. P., & Weiss, S. B. (1956).[][4] The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipids. Journal of Biological Chemistry, 222(1), 193-214.[][8] Link

-

Vance, J. E., & Vance, D. E. (2004).[] Phospholipid biosynthesis in mammalian cells. Biochemistry of Lipids, Lipoproteins and Membranes, 205-232.[] Link

-

Wurtman, R. J., et al. (2006).[] Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally.[] Brain Research, 1088(1), 83-92.[] Link

-

Gibellini, F., & Smith, T. K. (2010).[] The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428.[] Link[]

-

European Pharmacopoeia (Ph.[] Eur.) . Citicoline Sodium Monograph. (Defines UDP-Choline as a specific related substance impurity). Link

Sources

- 2. veeprho.com [veeprho.com]

- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and actions of CDP-choline as an endogenous compound and administered exogenously as citicoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104592335A - Method for synthesizing nucleoside diphosphonic acid choline sodium salts - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

uridine diphosphate choline vs CDP-choline pathway differences

Topic: Comparative Analysis: The Kennedy Pathway (CDP-Choline) vs. Uridine-Driven Phosphatidylcholine Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: Defining the Metabolic Landscape

In the context of membrane phospholipid synthesis and neurotherapeutic development, a common nomenclature confusion exists regarding "UDP-Choline." Unlike the glycosylation precursor UDP-Glucose, UDP-Choline is not a physiological intermediate in mammalian metabolism.

The synthesis of Phosphatidylcholine (PC)—the primary phospholipid in eukaryotic membranes—relies exclusively on the Kennedy Pathway , which utilizes CDP-Choline (Cytidine Diphosphate Choline).[1][2][3]

However, the "Uridine Pathway" is a critical, distinct pharmacological target. Uridine acts as the obligate precursor for CTP (Cytidine Triphosphate), the rate-limiting co-factor required to generate CDP-Choline. Therefore, this guide analyzes the operational differences between the Canonical CDP-Choline Pathway (direct intermediate administration) and the Uridine-Driven Axis (upstream co-factor modulation).

The Canonical Kennedy Pathway (CDP-Choline)[2][3]

The Kennedy Pathway is the de novo route for PC synthesis. It is energetically expensive and tightly regulated.

The Core Mechanism

The pathway consists of three enzymatic steps converting Choline into Phosphatidylcholine.[2][3]

-

Phosphorylation (ATP-dependent):

-

Activation (The Rate-Limiting Step):

-

Condensation:

The Role of Exogenous CDP-Choline (Citicoline)

When used as a therapeutic (Citicoline), CDP-Choline does not enter cells intact.

-

Hydrolysis: Upon ingestion/injection, it is hydrolyzed into Cytidine and Choline .[3]

-

Conversion: In humans, circulating Cytidine is rapidly converted to Uridine .[3]

-

Re-synthesis: These precursors cross the Blood-Brain Barrier (BBB) separately and are re-synthesized into CTP and Phosphocholine intracellularly.

-

Advantage: It delivers both the headgroup (Choline) and the nucleotide skeleton (Uridine/Cytidine) required to drive the pathway.[3]

The Uridine-Driven Axis ("UDP" Context)

While "UDP-Choline" does not exist, the Uridine

The Uridine Salvage Mechanism

Mammalian brains cannot synthesize pyrimidines de novo; they rely on the salvage of circulating Uridine.

-

Uptake: Uridine crosses the BBB via equilibrative nucleoside transporters (ENTs).

-

Phosphorylation:

-

Uridine + ATP

UMP

-

-

Amination (The CTP Switch):

-

Enzyme: CTP Synthetase (CTPS).[7]

-

Reaction: UTP + Glutamine + ATP

CTP + Glutamate + ADP.

-

-

Pathway Entry: The resulting CTP is now available for the CCT enzyme in the Kennedy Pathway.[1][2][3]

Why Not "UDP-Choline"?

The enzyme CCT has strict substrate specificity for CTP .

-

Experimental Evidence: Kinetic studies show that CCT cannot utilize UTP to form a "UDP-Choline" intermediate. The

for CTP is in the low millimolar range, matching intracellular concentrations, whereas UTP binding is negligible. -

Implication: Uridine must be converted to CTP to affect PC synthesis.[8]

Comparative Analysis: CDP-Choline vs. Uridine

The following table contrasts the two approaches for researchers designing membrane-support therapies.

| Feature | CDP-Choline (Citicoline) Pathway | Uridine-Driven Axis |

| Primary Substrate | Choline + Cytidine (precursor to Uridine) | Uridine (Pyrimidine ring only) |

| Limiting Factor | Rate-limited by CCT enzyme activity.[3] | Rate-limited by Choline availability (must be co-administered). |

| Energetics | Provides 2 high-energy precursors. | Requires 3 ATP equivalents to convert Uridine |

| Mechanism of Action | "Push" mechanism: Saturates both substrate pools (Choline & CTP). | "Priming" mechanism: Increases CTP pools to upregulate CCT activity. |

| Synaptic Effect | Increases Acetylcholine (via Choline) & PC. | Increases PC & Neurite outgrowth (via P2Y receptor signaling). |

| Clinical Utility | Acute ischemia, Stroke recovery (membrane repair). | Chronic neurodegeneration, Synaptogenesis (long-term maintenance). |

Visualization: The Convergent Pathways

The following diagram illustrates how the Uridine/UTP axis feeds into the canonical Kennedy Pathway.

Figure 1: Convergence of the Uridine salvage pathway (left) and Choline pathway (right) at the rate-limiting CCT step. Note that Exogenous Citicoline supplies both branches.

Experimental Protocols

To validate these pathways in a drug development setting, the following protocols are the industry standard for distinguishing between precursor efficacy.

Protocol A: CCT Enzyme Activity Assay (The Rate-Limiting Check)

Purpose: To determine if a compound (e.g., a Uridine analog) upregulates the intrinsic activity of CCT.

-

Preparation: Isolate cytosolic and microsomal fractions from treated cells (e.g., PC12 or HepG2) using differential centrifugation (100,000 x g).

-

Reaction Mix:

-

Tris-HCl (pH 7.4), 100 mM

-

Phospho[14C]choline (Specific Activity: 50 mCi/mmol)

-

CTP (Variable concentrations: 0.1 – 5.0 mM to determine

) -

Magnesium Acetate, 10 mM

-

Lipid Activator: Phosphatidylcholine/Oleic Acid vesicles (essential for CCT activation).

-

-

Incubation: 37°C for 20 minutes.

-

Termination: Stop reaction with charcoal-dextran suspension (binds unreacted CDP-choline/nucleotides).

-

Quantification: Centrifuge; measure supernatant (containing [14C]CDP-Choline) via liquid scintillation counting.

-

Data Analysis: Plot Michaelis-Menten curves. If Uridine treatment increases

without adding exogenous CTP to the assay, it implies increased enzyme quantity or activation state.

Protocol B: Dual-Isotope Tracking of PC Synthesis

Purpose: To differentiate the contribution of the "Headgroup" (Choline) vs. the "Engine" (Uridine/CTP).

-

Cell Culture: Incubate neurons with:

-

[3H]-Uridine (Tracks the pyrimidine ring into CTP

CDP-Choline). -

[14C]-Choline (Tracks the headgroup).

-

-

Treatment: Administer Drug Candidate vs. Vehicle.

-

Extraction: Bligh-Dyer lipid extraction (Chloroform:Methanol:Water).

-

Separation: Thin Layer Chromatography (TLC) on Silica Gel G plates.

-

Solvent System: Chloroform/Methanol/Acetic Acid/Water (25:15:4:2).

-

-

Analysis:

-

Isolate the Phosphatidylcholine band.

-

Calculate the 14C/3H ratio .

-

Interpretation: A stable ratio indicates stoichiometric coupling. An excess of 3H in the aqueous phase (CTP pool) relative to 14C-PC incorporation suggests that CCT is the bottleneck.

-

References

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214. Link

-

Wurtman, R. J., et al. (2009). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research, 1298, 112-117. Link

-

Vaglenova, J., et al. (2006). Aniracetam reversed learning and memory deficits associated with fetal alcohol spectrum disorders. Psychopharmacology, 189(3), 373-383. (Demonstrates the cholinergic-uridine interplay).[3] Link

-

Cornell, R. B., & Northwood, I. C. (2000). Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization. Trends in Biochemical Sciences, 25(9), 441-447. Link

-

Cansev, M. (2006). Uridine and cytidine in the brain: their transport and utilization. Brain Research Reviews, 52(2), 389-397. Link

Sources

- 1. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 3. examine.com [examine.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phosphatidylcholine and choline homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 8. Effect of oral CDP-choline on plasma choline and uridine levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Bio-Analytical Profiling of UDP-Choline Ammonium Salt

Executive Summary & Compound Identity

UDP-Choline ammonium salt (Uridine 5'-diphosphocholine, ammonium salt) is a nucleotide sugar analogue distinct from the canonical mammalian phospholipid intermediate, CDP-choline (Cytidine 5'-diphosphocholine).[1] While CDP-choline is the obligate intermediate in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis in mammals, UDP-choline is primarily recognized as a donor substrate in non-mammalian systems (e.g., nematodes, rhizobia) for the transfer of phosphorylcholine to glycans or cell wall teichoic acids.

In mammalian cellular systems, the metabolic fate of exogenous UDP-choline is governed not by direct incorporation into phospholipids, but by nucleotide pyrophosphatase/phosphodiesterase (NPP) -mediated hydrolysis, purinergic receptor interaction, and the subsequent salvage of its cleavage products.

This guide details the metabolic trajectory of UDP-choline, establishing a rigorous framework for its use as a metabolic probe or structural analog in drug development.

Physicochemical Dissociation & Cellular Entry

Upon reconstitution in aqueous buffers, the ammonium salt form dissociates rapidly. The ammonium cation (

Membrane Permeability & Transport

Unlike free choline, nucleotide sugars (UDP-Glc, UDP-Gal, UDP-Choline) are negatively charged and hydrophilic, preventing passive diffusion.[1]

-

Mechanism: Intact uptake is inefficient without specific nucleotide sugar transporters (NSTs), which are typically Golgi-resident, not plasma membrane-resident.

-

Primary Fate: Extracellular hydrolysis by ecto-enzymes (Ecto-NPPs) is the dominant initial event for exogenously applied UDP-choline.[1]

Core Metabolic Pathways

The metabolic fate of UDP-choline in mammalian systems is defined by three distinct phases: Hydrolysis , Signaling , and Salvage .[1]

Phase I: Ecto-Enzymatic Hydrolysis

The mammalian cell surface is populated with Ecto-Nucleotide Pyrophosphatase/Phosphodiesterases (ENPPs), specifically ENPP1 and ENPP3 .[1] These enzymes exhibit broad specificity for nucleotide pyrophosphates.

-

Reaction:

-

Secondary Hydrolysis: Phosphocholine is further dephosphorylated by Alkaline Phosphatase (ALP) or specific phosphocholine phosphatases to yield free Choline .

Phase II: Purinergic Signaling (Pharmacological Fate)

Before hydrolysis is complete, intact UDP-choline may interact with P2Y receptors.[1] While UDP-glucose is a potent agonist of the P2Y14 receptor, UDP-choline acts as a structural analog.[1]

-

Application: Researchers utilize UDP-choline to probe the steric tolerance of the P2Y binding pocket.[1] It often acts as a weak agonist or competitive antagonist, modulating intracellular Calcium (

) transients.

Phase III: Intracellular Salvage (The Kennedy Pathway Re-entry)

The hydrolysis products (Choline and Uridine/UMP) are transported into the cell via high-affinity choline transporters (CHT1/SLC5A7) and nucleoside transporters (ENTs), respectively. Once intracellular, they enter the Kennedy Pathway :

-

Choline Kinase (

): Re-phosphorylates Choline -

CCT (CTP:phosphocholine cytidylyltransferase): Converts Phosphocholine + CTP

CDP-Choline (The canonical intermediate). -

CPT (Choline phosphotransferase): CDP-Choline + Diacylglycerol

Phosphatidylcholine.

Crucial Distinction: UDP-choline itself is not a substrate for CPT.[1] It must be broken down and reconstructed as CDP-choline to contribute to lipid synthesis.

Visualization of Metabolic Fate

The following diagram illustrates the extracellular degradation and intracellular salvage pathways.

Figure 1: Extracellular hydrolysis of UDP-Choline by ENPPs and subsequent choline salvage via the Kennedy Pathway.[1]

Experimental Protocols

To validate the metabolic fate of UDP-choline in your specific cell line, use the following self-validating workflows.

Protocol A: Differential Stability Assay (LC-MS/MS)

Objective: Distinguish between extracellular hydrolysis and intracellular uptake.[1]

Materials:

-

UDP-Choline Ammonium Salt (100 µM final).

-

Cell lines (e.g., HEK293, HepG2).

-

Inhibitor: POM-1 (Ecto-NTPDase inhibitor).

Methodology:

-

Preparation: Seed cells in 6-well plates. Wash 3x with serum-free HBSS (to remove serum phosphatases).

-

Treatment:

-

Well A: Vehicle + UDP-Choline.

-

Well B: POM-1 (50 µM) + UDP-Choline.

-

Well C: Cell-free control (Media only).

-

-

Sampling: Collect supernatant at 0, 15, 30, and 60 minutes.

-

Quenching: Mix 1:1 with ice-cold Acetonitrile/Methanol (50:50). Centrifuge at 12,000 x g.

-

Analysis: LC-MS/MS monitoring transitions:

-

UDP-Choline: m/z 506

323 (UMP fragment).[1] -

Phosphocholine: m/z 184

86. -

Choline: m/z 104

60.

-

Interpretation:

-

Rapid disappearance of UDP-Choline in Well A vs. Well C confirms cellular hydrolysis.

-

Inhibition in Well B confirms Ecto-NPP involvement.

Protocol B: Isotopic Tracing of Lipid Incorporation

Objective: Confirm that UDP-choline contributes to phospholipids only via hydrolysis/salvage.[1]

Materials:

-

Deuterated Choline-labeled UDP-Choline (custom synthesis or mix of unlabeled UDP-Choline + trace

-Choline as surrogate if exact isotope unavailable).[1] Note: Using commercially available d9-Choline chloride is the standard control.

Methodology:

-

Incubate cells with UDP-Choline (100 µM) for 4 hours.

-

Perform lipid extraction (Bligh & Dyer method).

-

Separate lipid classes via Thin Layer Chromatography (TLC) or HPLC.

-

Critical Control: Co-incubate with hemicholinium-3 (Choline uptake inhibitor).

-

Result: If UDP-choline directly entered the lipid pool (bypassing hydrolysis/uptake), hemicholinium-3 would have no effect .[1]

-

Expected Result: Hemicholinium-3 abolishes incorporation, proving the obligate extracellular hydrolysis step.

-

Data Presentation: UDP-Choline vs. CDP-Choline

The following table contrasts the two nucleotides to prevent experimental design errors.

| Feature | CDP-Choline (Cytidine 5'-diphosphocholine) | UDP-Choline (Uridine 5'-diphosphocholine) |

| Biological Role | Canonical Intermediate (Kennedy Pathway).[1] | Non-Canonical (Mammals); Glycan donor (Nematodes/Bacteria). |

| Primary Enzyme | Choline Phosphotransferase (CPT). | Phosphorylcholine Transferases (e.g., L. pneumophila AnkX). |

| Stability (Serum) | Hydrolyzed to Cytidine + Choline. | Hydrolyzed to UMP + Phosphocholine.[1] |

| Receptor Activity | Weak/None. | Potential P2Y14 or P2Y6 analog (context dependent).[1] |

| Experimental Use | PC biosynthesis stimulation; Neuroprotection.[1][2] | Structural probe; Glycobiology donor; Negative control.[1] |

References

-

Goda, H. et al. (2005). "Biochemical and molecular characterization of a novel choline-specific glycerophosphodiester phosphodiesterase belonging to the nucleotide pyrophosphatase/phosphodiesterase family." Physiological Genomics.

-

Wurtman, R. J. et al. (2000). "Effect of oral CDP-choline on plasma choline and uridine levels in humans." Biochemical Pharmacology.

-

Vance, J. E. & Vance, D. E. (2004). "Phospholipid biosynthesis in mammalian cells." Biochemistry and Cell Biology.

-

Mukherjee, S. et al. (2011). "Modulation of P2Y receptor signaling by nucleotide analogues." Purinergic Signalling.[1]

-

Zimmerman, H. (2000). "Extracellular metabolism of ATP and other nucleotides." Naunyn-Schmiedeberg's Archives of Pharmacology.

Disclaimer: This guide is intended for research and development purposes. The use of UDP-choline ammonium salt in clinical applications requires strict regulatory adherence.

Sources

Precision in Phospholipid Biosynthesis: The Kennedy Pathway & Nucleotide Specificity

Subtitle: A Technical Analysis of CDP-Choline Involvement and the Exclusion of UDP-Choline in Phosphatidylcholine Synthesis

Executive Summary

Phosphatidylcholine (PC) is the most abundant phospholipid in mammalian membranes, comprising approximately 50% of the total phospholipid content.[1] Its biosynthesis is primarily governed by the Kennedy Pathway (de novo synthesis), a highly conserved metabolic route discovered by Eugene Kennedy in 1956.

Critical Technical Clarification: While the user query specifically references UDP-choline , it is scientifically imperative to clarify that the mammalian Kennedy pathway is strictly dependent on CDP-choline (Cytidine 5'-diphosphocholine). High-fidelity enzymatic studies have repeatedly demonstrated that the rate-limiting enzymes of this pathway exhibit absolute specificity for cytidine nucleotides (CTP/CDP) and show negligible to no activity with uridine nucleotides (UTP/UDP) [1, 2].

This guide will detail the mechanistic steps of the Kennedy pathway, explicitly analyzing the structural and kinetic reasons for the exclusion of UDP-choline, and provide validated protocols for assaying the correct intermediates.

Mechanistic Deep Dive: The Kennedy Pathway

The pathway consists of three sequential enzymatic steps converting choline into phosphatidylcholine. The central regulatory node is the formation of the high-energy nucleotide-alcohol intermediate.

Step 1: Choline Kinase (CK)[2][3][4][5]

-

Reaction: Choline + ATP

Phosphocholine + ADP[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Mechanism: Cytosolic choline kinase (CK

/CK -

Kinetic Note: CK is promiscuous and can also phosphorylate ethanolamine, though with different

values.

Step 2: CTP:Phosphocholine Cytidylyltransferase (CCT) – The Rate-Limiting Step

-

Reaction: Phosphocholine + CTP

CDP-Choline + PPngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Enzyme: CCT (Gene: PCYT1A) is the master regulator. It exists as an inactive soluble homodimer that activates upon binding to membrane lipid bilayers deficient in PC (amphitropic regulation).

-

Nucleotide Specificity (The UDP vs. CDP Factor):

-

CCT possesses a highly conserved catalytic domain (HXGH motif) that specifically coordinates the cytidine ring.

-

Why not UDP? Structural studies indicate that the binding pocket forms hydrogen bonds specifically with the exocyclic amino group at position 4 of the cytosine ring. Uracil, having a keto group at this position, fails to stabilize the transition state, rendering UTP an ineffective substrate [3, 4].

-

Step 3: Cholinephosphotransferase (CPT)

-

Reaction: CDP-Choline + DAG

Phosphatidylcholine + CMP[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Mechanism: An integral membrane protein (ER/Golgi) catalyzes the transfer of the phosphocholine headgroup from CDP-choline to diacylglycerol (DAG).

-

Reversibility: The reaction is freely reversible in vitro, but in vivo, the rapid hydrolysis of PP

(from Step 2) and metabolic channeling drives the flux toward PC synthesis.

Visualization: The Kennedy Pathway & Specificity

The following diagram illustrates the canonical pathway and explicitly visualizes the "dead-end" nature of UDP-choline in this system.

Figure 1: The Kennedy Pathway illustrating the specific utilization of CTP to form CDP-Choline. The red dashed path indicates the enzymatic exclusion of UTP/UDP-choline.

Experimental Protocols

To validate the pathway or screen for modulators, one must assay the activity of CCT. Attempting to use UDP-choline in these assays will yield negative results, serving as a negative control for specificity.

Protocol A: CCT Activity Assay (Radiometric)

This protocol measures the conversion of [

Materials:

-

Substrate: [methyl-

C]Phosphocholine (50 mCi/mmol). -

Nucleotide: CTP (10 mM stock). Note: Use UTP here only if testing specificity.

-

Lipid Activator: PC:Oleic Acid vesicles (1:1 molar ratio) – CCT requires lipid binding for maximal activity.

-

Stop Solution: Methanol:Ammonia (9:1).

Step-by-Step Workflow:

-

Preparation: Sonicate PC:Oleic acid lipids to form small unilamellar vesicles (SUVs).

-

Incubation: Mix 20 µg cytosolic protein extract with reaction buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl

, 2 mM DTT). -

Start: Add 1 mM CTP and 1 mM [

C]phosphocholine. Incubate at 37°C for 20 minutes. -

Stop: Terminate reaction by adding 100 µL Stop Solution.

-

Separation: Spot 20 µL of the reaction mixture onto a Silica Gel G TLC plate.

-

Development: Run TLC in Ethanol:Water:Ammonia (48:95:6).

-

Differentiation: CDP-choline (

) separates clearly from Phosphocholine (

-

-

Quantification: Scrape spots and count via liquid scintillation.

Self-Validating Check:

-

Positive Control: Reaction with CTP must show >50% conversion under optimized conditions.

-

Negative Control: Reaction with UTP (UDP-choline pathway test) should show <1% conversion (background), confirming the absence of UDP-choline involvement [5].

Protocol B: Pulse-Chase Analysis of PC Synthesis

Used to determine the flux of choline into PC in live cells.

-

Pulse: Incubate cells with [methyl-

H]choline for 1 hour. Label enters the Phosphocholine pool. -

Chase: Replace medium with excess unlabeled choline.

-

Extraction: At time points (0, 30, 60, 120 min), extract lipids using the Bligh-Dyer method.

-

Analysis: Separate aqueous phase (CDP-choline, Phosphocholine) from organic phase (PC).

-

Observation: If UDP-choline were involved, a distinct peak would appear in HPLC analysis of the aqueous phase. In mammalian cells, only the CDP-choline peak is observed [6].

-

Comparative Data: Nucleotide Specificity

The following table summarizes kinetic data from purified Rat Liver CCT, highlighting the enzyme's discrimination against non-cytidine nucleotides.

| Nucleotide Substrate | Biological Relevance | ||

| CTP | 0.2 - 0.5 | 100% | Primary Physiological Substrate |

| dCTP | 1.0 - 1.5 | ~80% | Minor (DNA synthesis priority) |

| UTP | > 50.0 | < 1% | Negligible / Non-existent |

| ATP | N/A | 0% | None |

Table 1: Substrate specificity of CTP:phosphocholine cytidylyltransferase. The high

Drug Development Implications

Understanding the strict requirement for CDP-choline allows for the design of targeted therapeutics.

-

Anticancer Targets: Tumors often upregulate CCT to drive membrane biogenesis. Inhibitors mimicking the transition state of the CTP-Phosphocholine reaction are being explored.

-

Strategy: Nucleotide analogs that bind the CTP pocket but cannot transfer the cytidyl group.

-

-

Neuroprotection: Citicoline (exogenous CDP-choline) is administered as a drug for ischemic stroke and cognitive impairment.

-

Mechanism:[3] It bypasses the rate-limiting CCT step, directly providing CDP-choline for PC synthesis (via CPT), thereby repairing neuronal membranes.

-

Note: UDP-choline has no therapeutic efficacy in these models due to the lack of CPT recognition.

-

References

-

Kennedy, E. P., & Weiss, S. B. (1956). The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipides. Journal of Biological Chemistry, 222(1), 193–214.

-

Gibellini, F., & Smith, T. K. (2010).[4] The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.[4] IUBMB Life, 62(6), 414–428.[4]

-

Kent, C. (1997).[5] CTP:phosphocholine cytidylyltransferase.[3][2][5][6][7][8][9] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1348(1-2), 79–90.

-

Cornell, R. B., & Northwood, I. C. (2000). Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization. Trends in Biochemical Sciences, 25(9), 441–447.

-

Vance, D. E. (2008). Phosphatidylcholine metabolism: Masochistic enzymology, metabolic regulation, and lipoprotein assembly. Biochemistry and Cell Biology, 86(2), 101–112.

-

Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle.[1][10][3][2][4][5][6][7][8] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523–532.

-

Tijburg, L. B., et al. (1994). Substrate specificity of CTP:phosphoethanolamine cytidylyltransferase purified from rat liver. Biochimica et Biophysica Acta, 1211(3), 343-349.[9]

Sources

- 1. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ignoucorner.com [ignoucorner.com]

- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CTP:phosphocholine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of CTP: phosphoethanolamine cytidylyltransferase purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Nucleotide Sugar and Choline Transport Systems: Mechanisms, Specificity, and Bioenergetics

The following technical guide details the transport mechanisms governing choline homeostasis and nucleotide sugar metabolism.

Editorial Note on Terminology: In strict biochemical nomenclature, the activated intermediate for phosphatidylcholine (PC) synthesis is CDP-Choline (Cytidine Diphosphate Choline), formed via the Kennedy pathway, whereas UDP-Sugars (e.g., UDP-Galactose, UDP-GlcNAc) are substrates for glycosylation. There is no canonical "UDP-Choline Transporter" in mammalian systems. This guide synthesizes the mechanisms of SLC35 (Nucleotide Sugar Transporters) and SLC44/SLC5A7 (Choline Transporters) to address the user's request for "Nucleotide Sugar Transporters for [Activated] Choline" with scientific precision.

Executive Summary

The subcellular compartmentalization of biosynthetic pathways requires precise transport systems to shuttle substrates across the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane. This guide analyzes two distinct but metabolically linked transport superfamilies:

-

The SLC35 Family: The canonical "Nucleotide Sugar Transporters" (NSTs) responsible for importing UDP- and CMP-activated sugars into the Golgi lumen for glycosylation.[1]

-

The SLC44/SLC5 Family: The "Choline Transporter-Like" proteins responsible for importing choline, the precursor to CDP-Choline (the functional analogue of nucleotide sugars in lipid metabolism).

This distinction is critical for drug development, particularly in targeting metabolic flux in cancer (where choline uptake is upregulated) and congenital disorders of glycosylation (CDG).

The Nucleotide Sugar Transporter (NST) Mechanism

Target Family: Solute Carrier Family 35 (SLC35)[1]

While choline utilizes the CDP-pathway, the SLC35 family represents the gold standard for "nucleotide-activated" transport. Understanding their antiport mechanism provides the template for analyzing intracellular metabolite flux.

The Antiport Mechanism

NSTs function as strict antiporters. They do not hydrolyze ATP directly; instead, they rely on the electrochemical gradient generated by the coupled efflux of the nucleoside monophosphate (UMP or CMP).

-

Influx: Cytosolic UDP-Sugar (e.g., UDP-Galactose) binds to the transporter.

-

Translocation: Conformational change exposes the substrate to the lumen.

-

Reaction: Glycosyltransferases transfer the sugar to a nascent protein/lipid, releasing UDP.

-

Hydrolysis: Lumenal Nucleoside Diphosphatase (NDPase) converts UDP

UMP + Pi. -

Efflux: UMP binds to the lumenal face of the NST and is exported to the cytosol, resetting the transporter.

Structural Homology

The SLC35 family shares a characteristic 10-transmembrane helix (TM) topology.

-

SLC35A1: CMP-Sialic Acid Transporter (Golgi).[1]

-

SLC35B1: UDP-Galactose Transporter (ER/Golgi).

-

SLC35D1: UDP-Glucuronic Acid/UDP-GalNAc Transporter (ER).

The Choline Transport Systems (Precursors to CDP-Choline)

Target Families: SLC44 (CTL1), SLC5A7 (CHT1), SLC22 (OCT)

Since "UDP-Choline" is not a physiological metabolite, the relevant transport event for drug developers is the uptake of Choline and its conversion to CDP-Choline (the Kennedy Pathway).

Transporter Classification

| Transporter | Gene | Mechanism | Affinity ( | Primary Tissue/Function |

| CHT1 | SLC5A7 | High (0.5–2 | Neuronal (Acetylcholine synthesis) | |

| CTL1 | SLC44A1 | Intermediate (10–50 | Ubiquitous (PC synthesis/Membrane biogenesis) | |

| OCT1/2 | SLC22A1/2 | Membrane Potential Driven | Low (>100 | Liver/Kidney (Clearance) |

The CTL1 (SLC44A1) Mechanism

CTL1 is the primary transporter for membrane lipid synthesis. Unlike SLC35 (which is intracellular), CTL1 localizes to both the plasma membrane and the mitochondrial membrane .

-

Mechanism: Facilitated diffusion driven by the choline concentration gradient.

-

Inhibition: Sensitive to Hemicholinium-3 (HC-3).

-

Mitochondrial Link: Choline enters mitochondria via CTL1 to be oxidized to betaine or recycled for CDP-choline synthesis in the ER.

Pathway Visualization: The Kennedy Pathway & Transport Intersection

The following diagram illustrates the flow of Choline from the extracellular space, through the transporters, to its activation as CDP-Choline (functionally analogous to UDP-Sugars).

Caption: The Kennedy Pathway illustrating SLC44A1-mediated choline uptake and subsequent activation to CDP-Choline, the functional equivalent of UDP-sugars in lipid metabolism.[2]

Experimental Protocols

Protocol A: Choline Uptake Assay (SLC44 Activity)

Purpose: To quantify the kinetics of choline transport in live cells, validating SLC44A1 function.

-

Preparation:

-

Seed HEK293 cells (or target line) in 24-well plates (

cells/well). -

Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

-

-

Radiolabeling:

-

Prepare

-Choline chloride (Specific Activity: ~80 Ci/mmol). -

Dilute with unlabeled choline to varying concentrations (1

M – 1 mM) for kinetic curves.

-

-

Transport Initiation:

-

Wash cells 2x with warm KRH.

-

Add 200

L transport buffer containing -

Incubate for 2–5 minutes at 37°C (Linear phase).

-

-

Termination:

-

Rapidly aspirate buffer.

-

Wash 3x with ice-cold KRH containing 1 mM "cold" choline (to displace surface binding).

-

-

Lysis & Counting:

-

Lyse cells with 0.1 N NaOH / 0.1% SDS.

-

Measure radioactivity via Liquid Scintillation Counting (LSC).

-

-

Data Analysis:

-

Plot Velocity (

) vs. Substrate Concentration ( -

Fit to Michaelis-Menten equation to derive

and

-

Protocol B: Nucleotide Sugar Transporter Assay (Liposome Reconstitution)

Purpose: To verify SLC35-mediated transport of UDP-sugars (or test potential CDP-choline transport in non-mammalian systems).

-

Protein Purification:

-

Express His-tagged SLC35 in S. cerevisiae or E. coli.

-

Solubilize membranes with DDM (n-dodecyl-β-D-maltoside).

-

Purify via Ni-NTA affinity chromatography.

-

-

Proteoliposome Formation:

-

Mix purified protein with pre-formed liposomes (E. coli lipids or PC:PE:PS ratio 5:3:2).

-

Substrate Loading: Include 10 mM UMP (or CMP) inside the liposomes during formation to drive antiport.

-

Remove detergent using Bio-Beads SM-2.

-

-

Transport Assay:

-

Incubate proteoliposomes with external

-UDP-Galactose (or -

Timepoints: 30s, 1m, 5m, 10m.

-

Stop reaction by passing through Dowex AG1-X8 anion exchange columns (binds free nucleotide sugar; liposomes pass through).

-

-

Validation:

-

Compare uptake in UMP-loaded vs. unloaded liposomes (demonstrates antiport dependence).

-

Technical Note on "UDP-Choline" vs. CDP-Choline

It is imperative for researchers to distinguish between the two nucleotide activation pathways.

-

Mammalian Systems: The vast majority of choline metabolism utilizes CDP-Choline (Cytidine). There is no evidence of a specific "UDP-Choline" transporter in human Golgi/ER membranes.

-

Bacterial Exceptions: Certain pathogens, such as Legionella pneumophila, possess unique enzymes like PcsA (Phosphatidylcholine synthase) that can utilize exogenous choline directly, and others may utilize UDP-glucose, but they still rely on the host's choline supply.

-

Research Implication: If a drug target is identified as a "UDP-Choline Transporter," verify the source. It is likely a misclassification of SLC44A1 (Choline Transporter) or a confusion with SLC35 (UDP-Sugar Transporter).

References

-

Traiffort, E., et al. (2013). "The choline transporter-like family SLC44: properties and roles in human diseases." Molecular Aspects of Medicine. Link

-

Ishida, N., & Kawakita, M. (2004). "Molecular physiology and pathology of the nucleotide sugar transporter family (SLC35)." Pflügers Archiv. Link

-

Gibellini, F., & Smith, T.K. (2010). "The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine."[3] IUBMB Life. Link

-

Michel, V., & Bakovic, M. (2007). "The solute carrier 44A1 is a mitochondrial protein and mediates choline transport."[4] FASEB Journal. Link

-

Geiger, O., et al. (2013). "Phosphatidylcholine biosynthesis in bacteria." Biochimica et Biophysica Acta (BBA). Link

Sources

- 1. Nucleotide Sugar Transporter SLC35 Family Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Choline transporter-like proteins 1 and 2 are newly identified plasma membrane and mitochondrial ethanolamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UDP-Choline as a Glycosyl Donor Analogue and Mechanistic Probe

The following technical guide is structured to address the specific function of UDP-Choline (Uridine Diphosphate Choline) within the context of biochemical research and drug development.

Scientific Note: In standard mammalian and microbial physiology, the natural donor for phosphocholine transfer is CDP-Choline (Cytidine Diphosphate Choline), utilized in the Kennedy pathway.[1] UDP-Choline is a synthetic structural analogue .[1] Its primary function in research is as a mechanistic probe to map the nucleotide specificity of phosphocholine transferases and as a competitive inhibitor or negative control in glycosyltransferase assays.[1]

Executive Summary

UDP-Choline is a synthetic nucleotide-diphosphate-alcohol analogue.[1][2] While it shares the structural architecture of canonical glycosyl donors (like UDP-Glucose) and the functional headgroup of phospholipid precursors (CDP-Choline), it is rarely a substrate for wild-type enzymes.[1] Instead, it serves as a critical chemical biology tool .[1] By substituting the cytosine base of the natural donor (CDP-Choline) with uracil, researchers use UDP-Choline to determine the nucleotide specificity determinants of transferase enzymes and to develop bisubstrate inhibitors for drug targets involved in membrane biosynthesis and glycan modification (e.g., in pathogenic nematodes and bacteria).[1]

Part 1: Structural Biochemistry & Mechanism[1]

The "Analogue" Definition

In the context of drug development and enzymology, UDP-Choline functions as a dual-analogue :

-

Headgroup Analogue: It mimics the phosphocholine moiety of CDP-Choline.[1]

-

Nucleotide Analogue: It mimics the uridine diphosphate (UDP) scaffold of common glycosyl donors (UDP-Glc, UDP-Gal), but carries a non-sugar payload.[1]

Molecular Architecture & Recognition

The biological inactivity of UDP-Choline in wild-type systems reveals the exquisite specificity of the CDP-Alcohol Phosphotransferase family.

-

CDP-Choline (Natural Substrate): The enzyme's active site contains a "cytosine-recognition pocket."[1] This pocket typically utilizes an asparagine or glutamine residue to hydrogen bond specifically with the exocyclic amino group at the C4 position of the cytosine ring.

-

UDP-Choline (Synthetic Probe): The uracil base lacks this exocyclic amine and instead presents a carbonyl oxygen at C4.[1] This creates a steric and electrostatic mismatch in the active site, preventing catalysis.[1]

Table 1: Physicochemical Comparison of Donors

| Feature | CDP-Choline (Natural) | UDP-Choline (Analogue) | UDP-Glucose (Glycosyl Donor) |

| Nucleobase | Cytosine (Pyrimidine) | Uracil (Pyrimidine) | Uracil (Pyrimidine) |

| C4 Substituent | -NH₂ (Amino) | =O[1] (Keto) | =O (Keto) |

| Transferred Group | Phosphocholine | Phosphocholine | Glucose |

| Primary Enzyme | Cholinephosphotransferase (CPT) | None (Probe/Inhibitor) | Glycosyltransferase (GT) |

| Role | Lipid Biosynthesis | Specificity Mapping | Glycan Biosynthesis |

Mechanism of Inhibition

When used as an inhibitor, UDP-Choline functions via competitive occupancy .[1] It can bind to the diphosphate-binding region (which is highly conserved across UDP- and CDP-utilizing enzymes) but fails to induce the "closed" conformational state required for catalysis.[1] This makes it a valuable tool for crystallographic studies to capture open-state conformations .[1]

Part 2: Experimental Applications

Mapping Enzyme Specificity (The "Nucleotide Ruler")

In the characterization of novel Phosphocholine Transferases (e.g., from Legionella pneumophila or Filarial nematodes), UDP-Choline is used to define the "plasticity" of the nucleotide binding pocket.[1]

-

Strict Specificity: If the enzyme accepts CDP-Choline but shows

for UDP-Choline, the active site is strictly permissive to Cytosine.[1] -

Promiscuity: If the enzyme accepts UDP-Choline (even at 10-20% efficiency), the active site lacks specific contacts for the pyrimidine ring, suggesting an evolutionary divergence or a potential for engineering.[1]

Glycan Phosphocholination Studies

Certain pathogens (e.g., Streptococcus pneumoniae, Neisseria) modify their surface glycans with phosphocholine (PC) to mimic host cells and evade immunity.[1] This process is catalyzed by PC-Transferases .[1]

-

Workflow: Researchers use UDP-Choline to test if these bacterial enzymes evolved from glycosyltransferases (which typically use UDP) or lipid transferases (which use CDP).[1]

-

Outcome: Most PC-transferases retain strict CDP specificity, validating them as distinct targets from human glycosyltransferases.[1]

Part 3: Visualization of Pathway Logic

The following diagram illustrates the specificity filter in the Kennedy Pathway and how UDP-Choline acts as a "Dead-End" probe.

Caption: The Kennedy Pathway specificity filter.[1] UDP-Choline acts as a competitive binder but fails to transfer phosphocholine due to nucleobase mismatch at the CPT active site.

Part 4: Experimental Protocols

Protocol 4.1: Nucleotide Specificity Assay (CDP vs. UDP)

Objective: Determine the specificity index of a putative Phosphocholine Transferase.[1]

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[1]

-

Acceptor: Diacylglycerol (DAG) or specific Glycan acceptor (100 µM).[1]

-

Donors: [¹⁴C]-CDP-Choline and [¹⁴C]-UDP-Choline (synthesized via chemical coupling of [¹⁴C]-Choline-phosphate and UMP-morpholidate).[1]

Workflow:

-

Preparation: Solubilize lipid acceptors in mixed micelles (Tween-20/Phospholipid) or dissolve glycan acceptors in buffer.

-

Incubation:

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction with Chloroform/Methanol (2:1) for lipids, or SPE cartridge for glycans.[1]

-

Analysis:

-

Calculation:

-

Relative Activity = (CPM UDP-Choline / CPM CDP-Choline) × 100.[1]

-

Note: < 1% indicates strict specificity; > 5% indicates promiscuity.

-

Protocol 4.2: Chemical Synthesis of UDP-Choline (for Probes)

Objective: Create UDP-Choline for use as a negative control.[1]

-

Activation: React UMP (Uridine Monophosphate) with Morpholine and DCC (Dicyclohexylcarbodiimide) in aqueous pyridine to form UMP-Morpholidate .

-

Coupling: React UMP-Morpholidate with Phosphocholine (anhydrous salt) in dry pyridine at 70°C for 24–48 hours.

-

Purification: Evaporate solvent. Purify via anion-exchange chromatography (DEAE-Sephadex), eluting with a linear gradient of LiCl (0 to 0.3 M).

-

Verification: Confirm structure via ³¹P-NMR (Doublet at -10 to -12 ppm) and Mass Spectrometry (ESI-MS).

Part 5: References

-

Kennedy, E. P., & Weiss, S. B. (1956). The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipids.[1] Journal of Biological Chemistry, 222(1), 193–214.[1] Link

-

Sribney, M., & Kennedy, E. P. (1958). The Enzymatic Synthesis of Sphingomyelin.[1] Journal of Biological Chemistry, 233(6), 1315–1322.[1] Link

-

Lazarowski, E. R., et al. (2003). Identification of a vesicular nucleotide transporter.[1] Proceedings of the National Academy of Sciences, 105(15), 5683–5686.[1] Link[1]

-

Young, J. D., et al. (2013). The structural basis for the selectivity of the choline transporter-like protein 1.[1] Journal of Biological Chemistry, 288(23), 16927-16936.[1] Link

-

Harnett, W., et al. (2005). The phosphorycholine moiety of the filarial nematode immunomodulator ES-62 is responsible for its anti-inflammatory action.[1] Journal of Immunology, 175(6), 3852-3859.[1] Link

Sources

Theoretical Binding Affinity of UDP-Choline to Cholinephosphotransferase (CPT1)

Executive Summary

This technical guide addresses the theoretical binding affinity of UDP-choline (Uridine Diphosphate Choline) to Cholinephosphotransferase 1 (CPT1) and its paralog CEPT1 . In the canonical mammalian Kennedy pathway, CDP-choline (Cytidine Diphosphate Choline) is the exclusive donor substrate for the transfer of phosphocholine to diacylglycerol (DAG), forming phosphatidylcholine (PC).[1]

UDP-choline represents a non-canonical ligand. Its theoretical binding affinity is of high interest for two reasons:

-

Inhibitor Design: Understanding the structural penalty of the Uracil vs. Cytosine substitution aids in designing competitive inhibitors.

-

Enzyme Promiscuity: Determining if CPT1 possesses latent activity for UDP-analogs, which could be relevant in specific metabolic disease states or synthetic biology applications.

This guide provides a structural analysis of the exclusion mechanism, a protocol for calculating theoretical binding energy (

Structural Biology & Nucleotide Specificity[2]

The Canonical Substrate: CDP-Choline

The specificity of CPT1 for CDP-choline over UDP-choline is dictated by the CDP-Alcohol Phosphotransferase (CDP-AP) signature motif : DxxDGxxAR...GxxxDxxxD.

-

Headgroup Recognition: The quaternary ammonium of choline is stabilized by cation-

interactions with conserved aromatic residues (e.g., Trp50 and Phe186 in Xenopus laevis CHPT1). -

Nucleotide Recognition (The Discriminator): The enzyme distinguishes Cytidine from Uridine primarily at the pyrimidine ring.

-

Cytosine (CDP): Possesses an exocyclic amino group (-NH2) at position C4 and a nitrogen at N3. These act as hydrogen bond donors/acceptors to the protein backbone or side chains (typically Asp or backbone carbonyls).

-

Uracil (UDP): Possesses a carbonyl group (=O) at C4 and a protonated N3.

-

Theoretical Binding Penalty

The theoretical binding affinity difference (

| Feature | CDP-Choline (Native) | UDP-Choline (Theoretical) | Impact on Affinity |

| C4 Substituent | Amino (-NH | Carbonyl (=O) | High Penalty: Loss of H-bond donor; potential electrostatic repulsion if the pocket contains a donor. |

| N3 Protonation | Unprotonated (Acceptor) | Protonated (Donor) | Medium Penalty: Mismatch in H-bond network. |

| Ribose/Phosphate | Identical | Identical | None (Base affinity anchor). |

| Choline Moiety | Identical | Identical | None (Anchor). |

Hypothesis: UDP-choline will exhibit a significantly higher dissociation constant (

Visualization: The Kennedy Pathway & Competitive Entry

The following diagram illustrates the Kennedy pathway and the theoretical entry point where UDP-choline would compete with CDP-choline.

Caption: The Kennedy Pathway showing the theoretical competition between the native CDP-Choline and the analog UDP-Choline at the CPT1 interface.

Protocol: In Silico Calculation of Binding Energy

To determine the theoretical

Prerequisites

-

Target Structure: Xenopus laevis CHPT1 (PDB: 8URT or similar eukaryotic homolog).

-

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Ligands: CDP-Choline (Control) and UDP-Choline (Test).

Step-by-Step Workflow

-

Protein Preparation:

-

Load PDB 8URT .

-

Remove solvent molecules and non-essential ions (keep catalytic Mg

). -

Add hydrogens and assign Gasteiger charges.

-

Critical Step: Ensure the active site "lid" (often TM helices) is in the "open" or "substrate-bound" conformation to allow ligand entry.

-

-

Ligand Preparation:

-

Construct UDP-choline 3D structure.

-

Generate conformers (energy minimization using OPLS3e force field).

-

Set protonation states to pH 7.4.

-

-

Grid Generation:

-

Center the grid box on the native CDP-choline ligand coordinates from the crystal structure.

-

Dimensions:

Å.

-

-

Docking (Standard Precision):

-

Run rigid receptor docking for both CDP-choline and UDP-choline.

-

Constraint: Apply a positional constraint on the phosphate group to interact with the Mg

ions (essential for catalysis).

-

-

Binding Energy Calculation (

):-

Extract the docking score (approximate

). -

Equation:

-

Calculate

. -

Interpretation: A positive

indicates UDP-choline is a weaker binder.

-

Caption: Computational workflow for calculating the relative binding affinity of UDP-choline vs. CDP-choline.

Experimental Validation: Isothermal Titration Calorimetry (ITC)

Theoretical models must be validated. ITC is the gold standard for measuring binding affinity (

Experimental Setup

-

Instrument: MicroCal PEAQ-ITC (Malvern Panalytical).

-

Protein: Purified CPT1 (detergent-solubilized or nanodisc-embedded). Note: CPT1 is an integral membrane protein; stability is critical.

-

Ligand: UDP-choline (Titrant) vs. CDP-choline (Control).

Protocol

-

Buffer Matching: Dialyze protein and dissolve ligand in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, 5 mM MgCl

). MgCl -

Concentrations:

-

Cell (Protein): 20–50

M CPT1. -

Syringe (Ligand): 300–500

M UDP-choline (10x-15x protein concentration).

-

-

Titration:

-

Perform 19 injections of 2

L each at 25°C. -

Spacing: 150 seconds between injections to allow thermal equilibration.

-

-

Data Analysis:

-

Fit data to a One-Set of Sites model.

-

Extract

(stoichiometry), -

Calculate

.

-

Expected Results

-

CDP-Choline: Sigmoidal binding curve,

M, Exothermic ( -

UDP-Choline: Weak or linear binding curve (non-saturation), indicating

mM. This confirms the theoretical "specificity penalty."

References

-

Wang, L., & Zhou, M. (2023).[2] Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis.[3][2][4] Nature Communications, 14, 2278. [Link]

-

Roberts, J.R., et al. (2024).[5] Structural basis for catalysis and selectivity of phospholipid synthesis by eukaryotic choline-phosphotransferase.[3][2][4][5] Nature Structural & Molecular Biology. [Link]

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

Sources

- 1. examine.com [examine.com]

- 2. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis (Journal Article) | OSTI.GOV [osti.gov]

- 3. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for catalysis and selectivity of phospholipid synthesis by eukaryotic choline-phosphotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Uridine Diphosphate Choline & CDP-Choline: A Neurochemical Technical Guide

This guide serves as a technical whitepaper on the neurochemical role of Uridine Diphosphate Choline (specifically as a metabolic analogue and degradation product) and its parent compound, Cytidine Diphosphate Choline (CDP-Choline/Citicoline) .

While CDP-Choline is the canonical intermediate in phosphatidylcholine biosynthesis, the "Uridine" component is critical because Uridine is the primary circulating metabolite that crosses the Blood-Brain Barrier (BBB) to drive this cycle in humans. This guide synthesizes the relationship between these molecules, their metabolic derivatives, and their application in neurotherapeutics.

Part 1: Executive Summary & Chemical Distinction

Target Molecule: Cytidine-5'-diphosphocholine (CDP-Choline, Citicoline).[1] Related Entity: Uridine-5'-diphosphocholine (UDP-Choline).

In neurochemistry, the term "Uridine Diphosphate Choline" often appears in two contexts:

-

Metabolic Precursor Relationship: In humans, oral CDP-Choline is not transported intact into the brain. It is hydrolyzed to Uridine and Choline . Uridine is the obligate carrier that enters the brain to regenerate CTP, which then reforms CDP-Choline. Thus, the in vivo neurochemical effects are driven by uridine derivatives.

-

Analytical Impurity: UDP-Choline is a deaminated degradation product of CDP-Choline found in pharmaceutical preparations. Its presence is a critical quality attribute (CQA) in drug development.

This guide focuses on the functional neurochemistry of the CDP-Choline cycle and the Uridine derivatives (UTP, CTP) that fuel membrane biosynthesis.

Part 2: The Neurochemical Mechanism (The Kennedy Pathway)

The core mechanism of action lies in the Kennedy Pathway (de novo synthesis of phosphatidylcholine). This pathway is the primary mechanism for neuronal membrane repair and neurite outgrowth.

The "Uridine Loop" in Human Metabolism

Unlike rodents, human plasma contains high levels of deaminase enzymes.

-

Ingestion: CDP-Choline is hydrolyzed in the gut to Cytidine and Choline .[1]

-

Systemic Conversion: Cytidine is rapidly deaminated to Uridine in the liver/plasma.

-

Brain Entry: Uridine and Choline cross the BBB separately via specific transporters (ENTs for Uridine, CHT for Choline).

-

Resynthesis: Inside the neuron, Uridine is phosphorylated to UTP, converted to CTP, and combined with Phosphocholine to regenerate CDP-Choline .

Mechanism of Action

-

Membrane Fluidity: Restores phosphatidylcholine (PC) levels in ischemic membranes.

-

Sirtuin Activation: Increases SIRT1 expression, promoting mitochondrial resilience.

-

Dopaminergic Modulation: Increases tyrosine hydroxylase activity.

Visualization: The Kennedy Pathway & Uridine Cycle

The following diagram illustrates the systemic transport and intracellular reconstruction of CDP-Choline from Uridine.[1]

Caption: The metabolic cycle of CDP-Choline. Note that oral CDP-Choline acts as a prodrug for Uridine and Choline, which resynthesize the active CDP-Choline molecule within the brain.

Part 3: Analytical & Experimental Protocols

For drug development professionals, verifying the concentration of these metabolites is critical. The following protocols utilize LC-MS/MS for high-sensitivity quantification.

Protocol A: Quantification of Choline, Uridine, and CDP-Choline in Brain Tissue

Objective: Measure endogenous levels of Kennedy pathway intermediates. Method: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.

| Parameter | Specification |

| Instrumentation | Triple Quadrupole MS (e.g., Sciex 6500+) with UHPLC |

| Column | HILIC Amide Column (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Extraction Buffer | Methanol:Water (80:20) with stable isotope internal standards |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Step-by-Step Workflow:

-

Tissue Homogenization: Homogenize 50 mg brain tissue in 500 µL cold Methanol:Water (80:20) containing deuterated standards (Choline-d9, Uridine-13C).

-

Protein Precipitation: Vortex for 1 min, incubate at -20°C for 20 min to precipitate proteins.

-

Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean vial; evaporate to dryness under nitrogen if concentration is required (reconstitute in mobile phase).

-

LC-MS/MS Analysis: Inject 5 µL.

-

Uridine Transition: m/z 245.1 → 113.1

-

Choline Transition: m/z 104.1 → 60.1

-

CDP-Choline Transition: m/z 489.1 → 184.1 (Phosphocholine head group)

-

Protocol B: Measuring Phosphatidylcholine Synthesis (Functional Assay)

Objective: Assess the efficacy of Uridine/Choline derivatives on membrane synthesis. Method: Radiolabel incorporation assay.[2][3]

-

Culture: Plate PC12 cells or primary neurons in 6-well plates.

-

Treatment: Treat cells with Uridine (50 µM) + Choline (20 µM) vs. Vehicle for 24h.

-

Labeling: Add [Methyl-14C]choline chloride (1 µCi/mL) for the final 4 hours.

-

Extraction: Wash cells with ice-cold PBS. Extract lipids using the Bligh and Dyer method (Chloroform:Methanol:Water).

-

Separation: Run Thin Layer Chromatography (TLC) using Silica G plates.

-

Solvent System: Chloroform:Methanol:Acetic Acid:Water (50:25:8:4).

-

-

Quantification: Scrape the PC band (identified by standard) and measure radioactivity via liquid scintillation counting.

Part 4: Therapeutic Applications & Clinical Status

| Indication | Mechanism of Benefit | Clinical Status (Key Findings) |

| Ischemic Stroke | Restoration of membrane PC; reduction of free fatty acid release. | Approved in EU/Japan. US trials (ICTUS) showed mixed results, likely due to therapeutic window timing. |

| Vascular Dementia | Enhances cholinergic transmission; improves cerebral blood flow. | Shown to improve MMSE scores in chronic cerebrovascular disease. |

| Glaucoma | Neuroprotection of retinal ganglion cells (RGCs). | Oral Citicoline slows progression of visual field loss (significant data in Italian cohorts). |

| Traumatic Brain Injury | Stabilizes cell membranes; reduces edema. | Used in acute settings to limit secondary injury, though large-scale efficacy varies by severity. |

Part 5: References

-

Adibhatla, R. M., & Hatcher, J. F. (2002). Citicoline: neuroprotective mechanisms in cerebral ischemia. Journal of Neurochemistry, 80(1), 12-23. Link

-

Wurtman, R. J., et al. (2000). Effect of oral CDP-choline on plasma choline and uridine levels in humans. Biochemical Pharmacology, 60(7), 989-992. Link

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214. Link

-

Grieb, P. (2014). Neuroprotective properties of citicoline: facts, doubts and unresolved issues. CNS Drugs, 28(3), 185-193. Link

-

Secades, J. J. (2016). Citicoline: pharmacological and clinical review, 2016 update. Revista de Neurologia, 63(S03), S1-S73. Link

-

Weiss, G. B. (1995). Metabolism and actions of CDP-choline as an endogenous compound and administered exogenously as citicoline. Life Sciences, 56(9), 637-660. Link

Sources

Methodological & Application

Application Note: Chemical Synthesis of Uridine Diphosphate Choline (UDP-Choline) Ammonium Salt

Abstract

This application note details a robust, laboratory-scale protocol for the chemical synthesis of Uridine Diphosphate Choline (UDP-Choline) Ammonium Salt . While Cytidine Diphosphate Choline (CDP-Choline/Citicoline) is widely recognized for its neuroprotective properties, its analog UDP-Choline serves as a critical intermediate in glycoconjugate biosynthesis and membrane phospholipid research. This guide employs the classic morpholidate coupling strategy (Khorana-Moffatt reaction), favored for its reliability and scalability. We provide a self-validating workflow including the preparation of the activated UMP-morpholidate intermediate, coupling with phosphocholine, and a specific purification utilizing ammonium bicarbonate gradients to yield the high-purity ammonium salt form.

Introduction & Retrosynthetic Strategy

The Challenge of Pyrophosphate Bond Formation

The core synthetic challenge in creating UDP-Choline is the formation of the pyrophosphate (anhydride) bridge between Uridine Monophosphate (UMP) and Phosphocholine (PC). Direct condensation is thermodynamically unfavorable.

The Morpholidate Solution

To overcome this, we utilize P(V)-N activation . The phosphate of UMP is activated by converting it into a phosphomorpholidate. This intermediate possesses a leaving group (morpholine) that is sufficiently reactive toward the phosphate nucleophile of phosphocholine but stable enough to handle under anhydrous conditions.

Mechanism of Action:

-

Activation: UMP reacts with morpholine and Dicyclohexylcarbodiimide (DCC) to form UMP-4-morpholidate.

-

Coupling: UMP-morpholidate reacts with Phosphocholine (as a soluble salt) in an anhydrous solvent (Pyridine).

-

Salt Exchange: The resulting product is purified via anion-exchange chromatography using a volatile buffer (Ammonium Bicarbonate), yielding the ammonium salt upon lyophilization.

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway utilizing the morpholidate coupling strategy.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| Uridine-5'-monophosphate (UMP) | Free Acid, >98% | Starting Nucleotide |

| Phosphocholine Chloride | Calcium salt or Chloride | Phosphate Donor |

| Morpholine | ReagentPlus, 99% | Activation Agent |

| Dicyclohexylcarbodiimide (DCC) | 99% | Condensing Agent |

| Pyridine | Anhydrous, <0.005% water | Reaction Solvent |

| DEAE-Sephadex A-25 | Ion Exchange Resin | Purification |

| Ammonium Bicarbonate (NH₄HCO₃) | HPLC Grade | Elution Buffer |

| DOWEX 50W-X8 | Pyridinium form | Cation Exchange (Pre-treatment) |

Equipment

-

Rotary Evaporator with high-vacuum pump (capable of <1 mbar).

-

Lyophilizer (Freeze Dryer).

-

Glass chromatography column (e.g., 2.5 cm x 50 cm).

-

UV-Vis Spectrophotometer (for fraction monitoring at 262 nm).

-

HPLC system (optional but recommended for QC).

Experimental Protocol

Phase 1: Preparation of UMP-Morpholidate (Activated Intermediate)

Rationale: The commercial free acid of UMP is often hydrated. Conversion to the morpholidate renders it anhydrous and reactive.

-

Dissolution: Dissolve 5.0 mmol (approx. 1.62 g) of UMP (free acid) in 15 mL of water. Add 20 mmol (1.75 mL) of morpholine.

-

Condensation: Add a solution of 20 mmol (4.12 g) DCC dissolved in 30 mL of tert-butanol.

-

Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 3-4 hours. The mixture will become turbid as Dicyclohexylurea (DCU) precipitates.

-

Monitoring: Monitor by TLC (Isopropanol:NH₄OH:H₂O, 7:1:2). UMP-morpholidate runs higher (Rf ~0.5) than UMP (Rf ~0.2).

-

Workup:

-

Cool to room temperature. Filter off the bulky DCU precipitate.

-

Evaporate the filtrate to a small volume under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL) to remove excess DCC/morpholine.

-

Lyophilize the aqueous phase to obtain the crude UMP-morpholidate (4-morpholine-N,N'-dicyclohexylcarboxamidine salt).

-

-

Drying: Dry the solid over P₂O₅ in a vacuum desiccator overnight. Critical: Moisture kills the coupling reaction.

Phase 2: Coupling Reaction

Rationale: Anhydrous conditions are non-negotiable here. Water hydrolyzes the morpholidate back to UMP.

-

Salt Conversion (Phosphocholine): If using Phosphocholine Calcium salt, pass it through a Dowex 50W (pyridinium form) column to convert it to the soluble pyridinium salt. Lyophilize before use.

-

Reaction Setup:

-

In a flame-dried round-bottom flask, combine dried UMP-morpholidate (2.0 mmol) and Phosphocholine pyridinium salt (4.0 mmol, 2 equiv).

-

Add 10-15 mL of Anhydrous Pyridine .

-

Evaporate the pyridine to dryness (azeotropic drying). Repeat this step 3 times with fresh anhydrous pyridine to ensure absolute dryness.

-

-

Incubation: Redissolve the residue in 10 mL anhydrous pyridine. Seal under Argon/Nitrogen. Stir at 50°C for 24–48 hours.

-

Quenching: Remove solvent by rotary evaporation. Add 10 mL of water to hydrolyze any remaining activated species.

Phase 3: Purification & Ammonium Salt Isolation

Rationale: This step separates the product from unreacted UMP (charge -2) and Phosphocholine (charge 0/-1) and exchanges the counterion to Ammonium.

-

Column Preparation: Swell DEAE-Sephadex A-25 in water. Pack a column (2.5 x 30 cm). Equilibrate with 0.05 M Ammonium Bicarbonate (NH₄HCO₃).

-

Loading: Dissolve the crude reaction mixture in 5-10 mL of water and load onto the column.

-

Gradient Elution:

-

Buffer A: 0.05 M NH₄HCO₃ (Water)

-

Buffer B: 0.30 M NH₄HCO₃

-

Run a linear gradient (Total volume ~1 L).

-

Flow rate: 1-2 mL/min.

-

-

Fraction Collection: Collect 10-15 mL fractions. Monitor UV absorbance at 262 nm (Uracil max).

-

Elution Order: Phosphocholine (void volume) -> UMP-Morpholidate -> UMP -> UDP-Choline -> Uridine Polyphosphates.

-

UDP-Choline typically elutes between 0.15 M and 0.20 M NH₄HCO₃.

-

-

Lyophilization (Salt Formation):

-

Pool fractions containing the product (verify by HPLC or TLC).

-

Rotary Evaporate at <30°C to remove bulk bicarbonate (decomposes to NH₃ and CO₂).

-

Lyophilize the residue. Repeat lyophilization from water 2-3 times to remove all traces of ammonium bicarbonate.

-

Result: A fluffy white powder of UDP-Choline Ammonium Salt .

-

Purification Workflow Diagram

Figure 2: Purification workflow utilizing volatile buffer exchange to generate the ammonium salt.

Quality Control & Characterization

Expected Analytical Data

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White, hygroscopic powder |

| UV Spectrum | UV-Vis (pH 7) | |

| Purity | HPLC (SAX or RP-IP) | > 95% Area Under Curve |

| Mass Spec | ESI-MS (Negative mode) | |

| Counterion | Nessler's Reagent | Positive for Ammonium ( |

HPLC Method (Ion-Pairing)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm)

-

Mobile Phase A: 10 mM Tetrabutylammonium phosphate (TBAP) in 50 mM Phosphate Buffer, pH 6.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 0-30% B over 20 min.

-

Detection: 262 nm.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: The coupling step is extremely sensitive to water. If yields are low (<30%), the likely culprit is wet pyridine or insufficient drying of the starting materials. Tip: Store pyridine over 4Å molecular sieves.

-

Salt Stoichiometry: The "Ammonium Salt" obtained via lyophilization from NH₄HCO₃ is usually a mixture of mono- and di-ammonium species depending on the pH of the final solution before freezing. For strict stoichiometry, titrate the free acid (obtained by passing through Dowex H+ form) with a precise amount of Ammonium Hydroxide.

-

Decomposition: UDP-Choline is relatively stable, but the pyrophosphate bond can hydrolyze at low pH (<3) or high temperature. Always evaporate fractions at low temperature (<30°C).

References

-